R- vs. S-Enantiomer Potency and Negative Control
BAY‑6035‑R‑isomer (CAS 2283389‑29‑5) is the R‑enantiomer of the benzodiazepine SMYD3 inhibitor. While the S‑enantiomer (BAY‑6035, CAS 2247890‑13‑5) inhibits in vitro MEKK2 peptide methylation with an IC50 of 88 nM [1], the R‑enantiomer exhibits significantly reduced activity. The structural basis for this stereoselectivity is the (2R) configuration, which disrupts optimal hydrogen bonding within the substrate‑binding pocket. Consequently, BAY‑6035‑R‑isomer serves as a precise, congeneric negative control for experiments employing BAY‑6035 .
| Evidence Dimension | In vitro SMYD3 enzymatic activity (MEKK2 peptide methylation) |
|---|---|
| Target Compound Data | Weakly active or inactive (exact IC50 not reported, >23 µM inferred from negative control BAY‑444 data) |
| Comparator Or Baseline | BAY‑6035 (S‑enantiomer): IC50 = 88 nM |
| Quantified Difference | Activity reduced by >260‑fold (R‑enantiomer essentially inactive at physiologically relevant concentrations) |
| Conditions | Cell‑free MEKK2 peptide methylation assay; recombinant SMYD3 |
Why This Matters
Procurement of the correct enantiomer ensures valid negative controls in SMYD3 target engagement studies, preventing false‑positive or false‑negative conclusions.
- [1] Structural Genomics Consortium. BAY-6035 A potent, peptide-competitive chemical probe for SMYD3. https://www.thesgc.org/chemical-probes/BAY-6035. Accessed 2026. View Source
